Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The 2-chloro-5-nitrophenyl and 3,4-dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group is formed through esterification reactions using benzyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its various functional groups make it a versatile tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(2-chloro-5-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the 3,4-dimethoxyphenyl group.
Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the benzyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H29ClN2O7 |
---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H29ClN2O7/c1-18-29(32(37)42-17-19-7-5-4-6-8-19)30(23-16-22(35(38)39)10-11-24(23)33)31-25(34-18)13-21(14-26(31)36)20-9-12-27(40-2)28(15-20)41-3/h4-12,15-16,21,30,34H,13-14,17H2,1-3H3 |
InChI Key |
AGMRLYQJZFEYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.